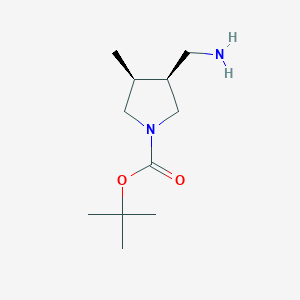

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, also known as ctBMPC, is a carboxylate derivative of the amino acid pyrrolidine. It is a synthetic compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

Enantioselective Synthesis

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has been utilized in the enantioselective synthesis of compounds. Studies have shown its use in preparing enantiomerically pure cis- and trans-configurated compounds derived from amino acids like alanine, phenylalanine, and others, highlighting its role in generating chiral nonracemic enolates for α-alkylation of amino acids (Naef & Seebach, 1985).

Stereochemistry Studies

Research also delves into understanding the stereochemistry of this compound and related structures. For example, a study on the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates explored the reactions and stereochemical outcomes, contributing to our understanding of these compounds' properties and reactivities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Chiral Auxiliary Applications

In addition, its analogs have been used as chiral auxiliaries in chemical syntheses. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a closely related compound, has been utilized as a chiral auxiliary and a chiral building block in peptide synthesis, demonstrating its utility in asymmetric synthesis and transformation processes (Studer, Hintermann, & Seebach, 1995).

Photolytic Synthesis

The compound also finds use in photolytic synthesis methods. For example, a study on the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, involving a tert-butyl group similar to cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, illustrates its potential in producing biologically active compounds through photochemical methods (Yamashita, Nishikawa, & Kawamoto, 2019).

properties

IUPAC Name |

tert-butyl (3S,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDXUVIZLNSHM-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)